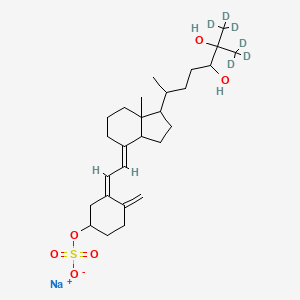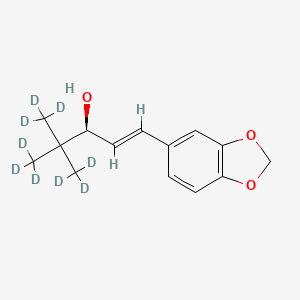
(S)-Stiripentol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Stiripentol-d9 is a deuterated analog of (S)-Stiripentol, a compound known for its anticonvulsant properties. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics. This compound is of interest in pharmaceutical research due to its potential therapeutic applications and improved metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Stiripentol-d9 involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the chiral center. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Stiripentol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(S)-Stiripentol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its metabolic stability and interaction with enzymes.
Medicine: Explored for its anticonvulsant properties and potential use in the treatment of epilepsy and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mechanism of Action
The mechanism of action of (S)-Stiripentol-d9 involves its interaction with specific molecular targets and pathways. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability and seizure activity. The deuterium atoms may also contribute to its improved metabolic stability by reducing the rate of oxidative metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-Stiripentol: The non-deuterated analog with similar anticonvulsant properties.
Clobazam: Another anticonvulsant that enhances GABA activity.
Valproic Acid: A widely used anticonvulsant with a different mechanism of action.
Uniqueness
(S)-Stiripentol-d9 is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated analog. This makes it a valuable tool in pharmaceutical research for studying the effects of deuterium substitution on drug metabolism and efficacy.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
(E,3S)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
IBLNKMRFIPWSOY-BYVHFHJDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@H](/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


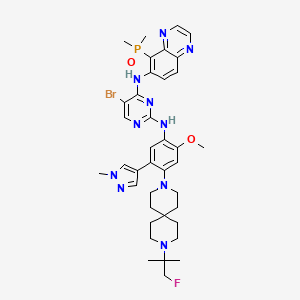
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

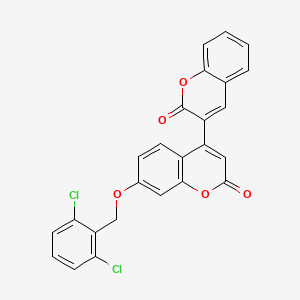
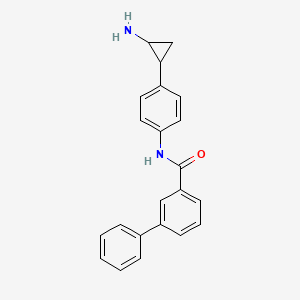

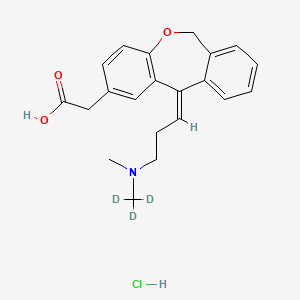
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
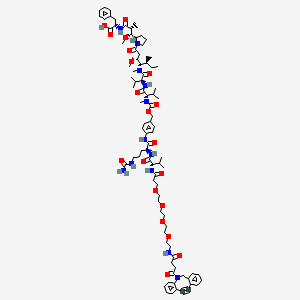


![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
